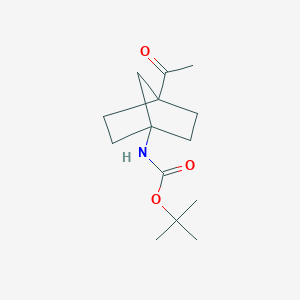

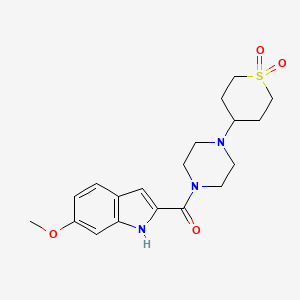

![molecular formula C21H17N3O2S B2675829 (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide CAS No. 1799261-30-5](/img/structure/B2675829.png)

(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . These compounds have been reported to possess various pharmaceutical activities .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves several steps. For instance, the ethanones were prepared by the reaction of 6-phenylimidazo[2,1-b]thiazoles with chloroacetylchloride in refluxing 1,4-dioxane. The thiazoles were synthesized by the reaction of 2-bromo-1-phenylethanones with thiazol-2-amine in refluxing acetone .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazo[2,1-b]thiazole moiety, which is a bicyclic heterocycle containing nitrogen and sulfur atoms .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives have been involved in various chemical reactions. For instance, they have been synthesized by the Hantzsch thiazole reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with suitably substituted thioureas using microwave heating .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Research into thiosemicarbazide derivatives, including compounds structurally related to (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide, highlights their utility as precursors for the synthesis of diverse heterocyclic ring systems such as imidazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole. These compounds exhibit antimicrobial activities, underscoring their potential in developing new therapeutic agents (Elmagd et al., 2017).

Immunological Modulation

Imidazo[2,1-b]thiazole derivatives, akin to the core structure of the compound of interest, have been studied for their immunological effects, particularly in modulating the expression of CD2 receptors on human T trypsinized lymphocytes. This research suggests potential applications in immune system modulation and therapeutic interventions (Harraga et al., 1994).

Dye-Sensitized Solar Cells (DSSCs)

The study of methoxy group effects on porphyrin-based DSSCs, while not directly mentioning this compound, sheds light on the impact of methoxy groups on the efficiency of solar cells. This research could inform the design and optimization of photosensitizers in solar energy applications, indicating a broader relevance of methoxyphenyl compounds in renewable energy technologies (Lingamallu et al., 2022).

Antitumor and Antimicrobial Agents

Compounds structurally related to the query, particularly those incorporating benzimidazole and imidazole frameworks, have been identified as potent inhibitors of human histone deacetylases, demonstrating significant in vitro and in vivo antitumor activities. This highlights the potential of these compounds in cancer therapy and the development of new antimicrobial agents (Bressi et al., 2010).

Insecticidal Applications

Research on novel bioactive sulfonamide thiazole derivatives, similar in their use of thiazole moieties, showcases their potential as insecticidal agents against agricultural pests. Such studies reveal the applicability of these compounds in pest management and crop protection strategies (Soliman et al., 2020).

Eigenschaften

IUPAC Name |

(E)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-26-16-9-6-15(7-10-16)8-11-20(25)22-18-5-3-2-4-17(18)19-14-24-12-13-27-21(24)23-19/h2-14H,1H3,(H,22,25)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIWSUMQLTYAGS-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

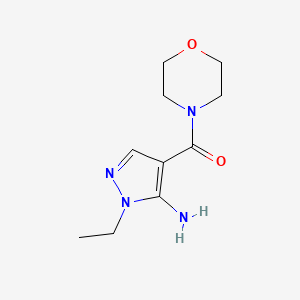

![1-(2-Azaspiro[5.6]dodecan-2-yl)ethan-1-one](/img/structure/B2675747.png)

![4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine](/img/structure/B2675750.png)

![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride](/img/structure/B2675752.png)

![N-cyclopropyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2675753.png)

![5-(3-fluoro-4-methylphenyl)-1-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2675757.png)

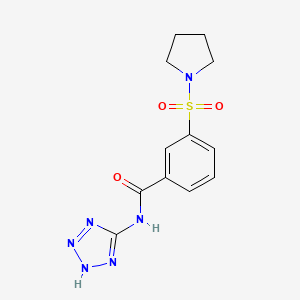

![(2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2675758.png)

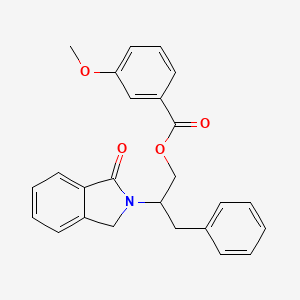

![2-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2675761.png)